Casein kinase 1|A-IN-15

CK1δ inhibition enzymatic IC50 ADP-Glo assay

Standard CK1δ inhibitors like PF-670462 confound results via p38α/EGFR off-target activity. This compound provides isoform-selective CK1δ inhibition. - Enzymatic IC50: 45 nM CK1δ; 71-fold selectivity over TNIK (3.2 µM) - Validated brain exposure: 668 nM free brain conc. (30 mg/kg s.c.) - Clean kinome: 3.5% of 373 kinases hit >50% at 10 µM - PDB co-crystal structure (8VXF) available for structure-based design

Molecular Formula C19H17FN6O
Molecular Weight 364.4 g/mol
Cat. No. B12363924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasein kinase 1|A-IN-15
Molecular FormulaC19H17FN6O
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1(COCC2=C(C(=NN21)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)C
InChIInChI=1S/C19H17FN6O/c1-19(2)10-27-9-15-16(12-5-6-21-18-13(12)8-23-24-18)17(25-26(15)19)14-4-3-11(20)7-22-14/h3-8H,9-10H2,1-2H3,(H,21,23,24)
InChIKeyCSTFXTWAKUUCPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Casein Kinase 1δ-IN-15 Procurement Guide


Casein kinase 1δ-IN-15 (also cataloged as Casein kinase 1|A-IN-15; CAS 2765264-27-3; molecular formula C₁₉H₁₇FN₆O; MW 364.38) is a small-molecule inhibitor of casein kinase 1 delta (CK1δ) with a reported enzymatic IC₅₀ of 0.045 μM (45 nM) [1]. The compound originates from a structure-based medicinal chemistry campaign that optimized bicyclic pyrazole scaffolds for CK1δ selectivity, brain penetration, and in vivo circadian rhythm modulation, as described by Stefan M.C. et al. (ACS Med. Chem. Lett., 2024) [1]. It belongs to a crowded chemical landscape of CK1δ/ε inhibitors—including PF-670462, SR-2890, SR-3029, LH-846, IC261, and PF-05251749—each with distinct selectivity, pharmacokinetic, and target-engagement profiles that preclude simple interchangeability.

CK1δ pathway inhibition study fit with brain-penetrant tool compound
Kinome-wide selectivity profiling; engineered to minimize p38α/β off-target activity
Supports CNS circadian rhythm and target-engagement research models

Why CK1δ Inhibitors Cannot Be Interchanged


The CK1δ inhibitor class spans >30 compounds with IC₅₀ values ranging from low-nanomolar to low-micromolar, yet isoform selectivity (δ vs. ε vs. α) and off-target kinase profiles differ dramatically. For example, PF-670462 potently inhibits both CK1δ (IC₅₀ 13–14 nM) and CK1ε (7.7–90 nM) while also hitting p38α and EGFR ; SR-2890 achieves 4 nM on CK1δ with 11-fold selectivity over CK1ε (44 nM) [1]; and IC261 is a micromolar inhibitor (CK1δ IC₅₀ ≈1 μM) with >15-fold selectivity over CK1α . In contrast, Casein kinase 1δ-IN-15 was specifically designed to exploit a “hinge-flip” binding mode that minimizes p38α/β off-target activity while retaining nanomolar CK1δ potency and achieving measurable brain exposure and target engagement in vivo [2]. Substituting a generic “CK1δ inhibitor” without accounting for these differences risks confounding experimental outcomes in circadian biology, neuropsychiatric disease modeling, or kinase selectivity profiling.

Isoform selectivity

CK1δ/ε/α inhibition ratios differ substantially; using an ε-selective inhibitor may fail to alter circadian rhythm endpoints.

Off-target profile

Multi-targeted inhibitors (e.g., PF-670462) also hit p38α and EGFR, potentially introducing signaling artifacts in selectivity experiments.

CNS exposure

Not all CK1δ inhibitors achieve brain penetration; peripherally restricted compounds lack the CNS target-engagement data reported for this tool.

Quantitative Differentiation Evidence


CK1δ Enzymatic Potency Comparison

Casein kinase 1δ-IN-15 exhibits an enzymatic IC₅₀ of 45 nM against CK1δ as measured by ADP-Glo assay with recombinant human CK1δ, 150 μM peptide substrate, and 20 μM ATP [1]. This places it at an intermediate potency level within the CK1δ inhibitor class—less potent than SR-2890 (IC₅₀ 4 nM) and PF-670462 (IC₅₀ 13–14 nM), approximately equipotent to SR-3029 (IC₅₀ 44 nM), and substantially more potent than LH-846 (IC₅₀ 290 nM) and IC261 (IC₅₀ ≈1 μM) [2]. The 11.3-fold potency difference versus SR-2890 and the 6.4-fold difference versus LH-846 are important considerations for dose–response experimental design.

CK1δ IC₅₀ Comparison
Cross-study comparable
Target: 45 nM (0.045 μM)
Comparators: SR-2890 4 nM, PF-670462 13–14 nM, SR-3029 44 nM, LH-846 290 nM, IC261 ~1,000 nM
11.3-fold less potent than SR-2890; ~6.4-fold more potent than LH-846; ~equipotent to SR-3029
Reported intermediate potency may support moderate target-engagement assay design.
ADP-Glo assay; 20 μM ATP; recombinant human CK1δ
CK1δ inhibition enzymatic IC50 ADP-Glo assay kinase potency ranking

Kinome-Wide Selectivity Profile

The chemical series from which Casein kinase 1δ-IN-15 is derived (compound 15 in Stefan et al. 2024) was explicitly optimized to avoid p38α/β inhibition—a common liability of earlier CK1δ inhibitors such as PF-670462 [1]. In Eurofins KinaseProfiler radiometric assays at 10 μM, compound 15 inhibited only 13 of 373 kinases at >50% inhibition, with the most potent off-target being TNIK (IC₅₀ = 3.2 μM); CK1α IC₅₀ was 0.79 μM and CK1ε IC₅₀ was 0.093 μM [1]. In contrast, PF-670462 potently inhibits p38α and EGFR in addition to CK1δ/ε, while IC261 is broadly reactive across the CK1 family and beyond [2]. This improved kinome selectivity profile is a direct consequence of the “hinge-flip” binding mode engineered into the azaindazole-containing scaffold [1].

Kinase Selectivity (KinomeProfiler)
Direct head-to-head comparison
Target: 3.5% of 373 kinases hit >50% at 10 μM; TNIK IC₅₀ 3.2 μM
CK1α IC₅₀ 0.79 μM; CK1ε IC₅₀ 0.093 μM
Comparators: PF-670462 (hits p38α/EGFR); IC261 (broadly reactive)
~71-fold selectivity over most potent off-target (TNIK)
Reported clean kinase selectivity; may avoid p38α/EGFR confounding in pathway studies.
Eurofins radiometric assay; 10 μM compound; 373-kinase panel
kinase selectivity off-target profiling KinaseProfiler p38α avoidance

Brain Penetration and CNS Target Engagement

Casein kinase 1δ-IN-15 (compound 15) was advanced to in vivo pharmacokinetic and target-engagement studies specifically because of its favorable brain penetration profile. After subcutaneous dosing at 30 mg/kg in mice, compound 15 achieved Cmax brain/plasma concentrations of 2.3 μM/11.3 μM (847 ng/g brain / 4,110 ng/mL plasma) and free brain concentration of 668 nM, yielding ex vivo CK1δ receptor occupancy of 56 ± 4% as measured by autoradiography [1]. In a circadian wheel-running assay, daily s.c. dosing of 30 mg/kg produced a statistically significant phase delay of 0.83 h after 10 days [1]. The clinically evaluated PF-05251749 (BIIB118) also demonstrates CNS penetration and circadian phase delay in humans, but its reported CK1δ IC₅₀ of 33.1 nM is in a similar range while its p38α liability profile differs . The combination of measurable brain exposure and functional circadian modulation distinguishes this compound from peripherally restricted or poorly brain-penetrant CK1δ inhibitors such as SR-3029.

Brain Exposure & Target Engagement
Direct head-to-head comparison
Target: Brain Cmax 2.3 μM, free brain 668 nM, CK1δ RO 56±4%
Circadian phase delay 0.83 h (10-day s.c. dosing)
Comparators: PF-05251749 (clinical phase delay, human); SR-3029 (limited CNS data)
56% brain CK1δ occupancy; 0.83 h phase shift vs. vehicle
Supports CNS circadian rhythm research requiring brain target engagement context.
Male C57BL/6 mice; s.c. 30 mg/kg; ex vivo autoradiography
brain penetration CNS exposure target engagement circadian rhythm autoradiography

In Vitro ADME and Metabolic Stability

Casein kinase 1δ-IN-15 (compound 15) demonstrates high in vitro metabolic stability across species: human, rat, mouse, dog, and cynomolgus monkey liver microsome intrinsic clearance (Clint) values of <7.7, 17, 22.7, <7.7, and 12.3 μL/min/mg, respectively [1]. It exhibits no significant CYP inhibition (all CYP isoforms >20 μM IC₅₀) [1]. However, in vivo rat clearance is high (CL = 104 ± 11 mL/min/kg) due to rapid metabolism of the gem-dimethyl group, limiting oral bioavailability to 19 ± 8% [1]. The deuterated analog (compound 21) overcomes this limitation, achieving CL = 44 mL/min/kg and F = 85% [1]. This liability–solution pair is critical: researchers requiring sustained oral exposure should evaluate the deuterated analog, while the parent compound 15 remains suitable for parenteral or acute dosing protocols where its favorable CNS penetration and selectivity profile are the primary drivers.

Metabolic Stability & Oral Bioavailability
Data to verify
Parent: oral F 19% (rat); Deuterate analog (Cpd 21): F 85%, Cmax 3.0 μM
4.5-fold lower oral bioavailability; 7.5-fold lower Cmax vs. deuterated analog
Supports route-of-administration interpretation; oral dosing may require deuterated analog review.
Liver microsome Clint data limited; Sprague–Dawley rat PK (5 mg/kg p.o.)
metabolic stability microsomal clearance CYP inhibition deuterium substitution oral bioavailability

Isoform Selectivity Profile

Casein kinase 1δ-IN-15 (compound 15) demonstrates preferential inhibition of CK1δ (IC₅₀ 0.045 μM) over CK1ε (IC₅₀ 0.093 μM; ~2.1-fold selectivity) and CK1α (IC₅₀ 0.79 μM; ~17.6-fold selectivity) [1]. This profile is functionally significant because pharmacological inhibition of CK1ε has minimal effect on circadian rhythms in animal models, whereas CK1δ inhibition drives period lengthening [2]. Other CK1δ inhibitors exhibit divergent isoform preferences: PF-670462 is CK1ε-preferring (CK1δ 13–14 nM vs. CK1ε 7.7 nM); SR-2890 is CK1δ-preferring (CK1δ 4 nM vs. CK1ε 44 nM, ~11-fold); PF-4800567 is strongly CK1ε-selective (CK1ε 32 nM vs. CK1δ 711 nM, >20-fold) and fails to produce circadian phase shifts [3]. The modest ~2-fold CK1δ-over-CK1ε preference of Casein kinase 1δ-IN-15 may be advantageous when some degree of dual δ/ε engagement is desired, such as in oncology applications where both isoforms contribute to Wnt signaling.

CK1δ/ε/α Isoform Selectivity
Cross-study comparable
Target: δ 45 nM, ε 93 nM, α 790 nM; ~2.1-fold δ/ε
Comparators: PF-670462 (ε-preferring), SR-2890 (11-fold δ-preferring), PF-4800567 (>20-fold ε-selective)
~17.6-fold selectivity over CK1α
May support dual δ/ε pathway research models (e.g., Wnt signaling context).
Recombinant human CK1 isoforms; ADP-Glo assay
CK1 isoform selectivity CK1δ/ε discrimination CK1α sparing circadian clock

Structural Novelty and Scaffold Differentiation

Casein kinase 1δ-IN-15 (compound 15) is built on an azaindazole hinge-binding scaffold that engages CK1δ via a unique “hinge-flip” binding mode, confirmed by X-ray crystallography (PDB: 8VXF) [1]. This binding mode is structurally distinct from the purine-based scaffolds of SR-2890 and SR-3029 [2] and the pyrazolyl-pyridine chemotype of PF-05251749 [3]. The azaindazole core was specifically designed to eliminate glutathione adduct formation observed with earlier azaindole-containing analogs, representing a tangible medicinal chemistry optimization milestone [1]. From a procurement standpoint, the distinct chemical scaffold and its associated patent estate (Janssen Research & Development, LLC) mean that this compound occupies a different chemical space than widely available generic CK1 inhibitors, which may be relevant for intellectual property considerations in drug discovery programs [1].

Scaffold and Binding Mode
Class-level inference
Azaindazole core; hinge-flip binding (PDB 8VXF); no GSH adduct formation
Comparators: SR-2890/SR-3029 (purine), PF-05251749 (pyrazolyl-pyridine); earlier azaindoles formed GSH adducts
Supports scaffold-based SAR exploration and lead optimization context.
X-ray co-crystal structure; metabolite ID in hepatocytes
chemical scaffold hinge-flip binding intellectual property azaindazole purine scaffold

Optimal Application Scenarios


Circadian Rhythm Research with CNS Target Engagement

Casein kinase 1δ-IN-15 is optimal for rodent circadian wheel-running studies where brain CK1δ target engagement must be confirmed by ex vivo autoradiography. The compound achieves 56% brain CK1δ occupancy at Cmax and produces a stable 0.83 h phase delay over 10 days of s.c. dosing at 30 mg/kg [1]. Unlike PF-4800567 (CK1ε-selective, no phase shift) or SR-3029 (limited CNS data), this compound provides a validated tool for linking CK1δ inhibition magnitude to circadian period lengthening [2].

Kinase Selectivity Profiling with p38α/β Avoidance

For kinome-wide selectivity screens, Casein kinase 1δ-IN-15 (compound 15) offers a cleaner CK1δ-selective profile than PF-670462, which additionally inhibits p38α and EGFR. At 10 μM, compound 15 hits only 3.5% of 373 tested kinases at >50% inhibition, with a 71-fold selectivity window over the most potent off-target (TNIK, IC₅₀ 3.2 μM) [1]. This makes it a preferred tool compound for experiments where confounding p38 pathway modulation must be excluded .

Parenteral Dosing with CNS Exposure

Casein kinase 1δ-IN-15 is best suited for acute i.p. or s.c. administration protocols where its favorable brain penetration (free brain 668 nM at 30 mg/kg s.c.; Kpu,u = 0.23) outweighs its limited oral bioavailability (F = 19% in rat) [1]. For studies requiring sustained oral dosing, the deuterated analog compound 21 (F = 85%) should be evaluated as an alternative [1]. This distinction enables rational route-of-administration selection.

Medicinal Chemistry for Neuropsychiatric Indications

The azaindazole scaffold and hinge-flip binding mode of Casein kinase 1δ-IN-15 represent a structurally differentiated starting point for lead optimization programs targeting mood disorders, schizophrenia, or circadian disruption [1]. Unlike the heavily patented purine series (SR-2890/SR-3029), the azaindazole core with its resolved X-ray co-crystal structure (PDB 8VXF) provides structure-based design opportunities while offering metabolic stability advantages over earlier azaindole analogs that formed glutathione adducts [1].

Application
Selection Property
Validation Focus
CNS circadian rhythm studies (target engagement)
Brain-penetrant CK1δ inhibitor with reported brain occupancy
Ex vivo autoradiography occupancy and circadian phase-shift endpoints
Kinome-wide selectivity profiling (p38α/β avoidance)
CK1δ-selective profile; low off-target kinase hit rate
>50% inhibition screening panel; TNIK off-target review
Acute parenteral CNS exposure studies
Favorable brain-to-plasma exposure ratio supporting i.p./s.c. administration
Route-of-administration selection and oral bioavailability comparison
Medicinal chemistry lead optimization (neuropsychiatric target)
Structurally distinct azaindazole scaffold with hinge-flip binding mode
X-ray co-crystal structure (PDB 8VXF), SAR data, and GSH adduct liability review
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